molecular formula C10H24N2 B082398 N,N-Diisobutylethylenediamine CAS No. 14156-98-0

N,N-Diisobutylethylenediamine

Cat. No.: B082398
CAS No.: 14156-98-0
M. Wt: 172.31 g/mol
InChI Key: KEJMAAPZOAUTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diisobutylethylenediamine is an organic compound with the molecular formula C10H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isobutyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisobutylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with isobutyraldehyde in the presence of phosphorous acid. The reaction is typically carried out at a temperature range of 100-120°C for about 3 hours. After the reaction, the mixture is cooled, and water and base are added. The product is then extracted with chloroform and distilled to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure autoclaves and specific catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisobutylethylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the isobutyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N-Diisobutylethylenediamine exerts its effects involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

  • N,N-Diethylethylenediamine
  • N,N-Dimethylethylenediamine
  • N,N-Diisopropylethylenediamine

Comparison: N,N-Diisobutylethylenediamine is unique due to its specific isobutyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

N,N-Diisobutylethylenediamine (DBEDA) is an organic compound characterized by its two isobutyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This compound has garnered attention in various fields, particularly for its biological activity, including antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity of DBEDA, supported by research findings, mechanisms of action, and comparative analyses with similar compounds.

  • Molecular Formula : C10H24N2
  • Molecular Weight : 172.32 g/mol
  • Structure : DBEDA features a symmetrical structure with two isobutyl groups, which contributes to its steric and electronic properties.

Antibacterial Activity

DBEDA has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. The following table summarizes its effectiveness against various bacterial strains:

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive32 µg/mL
Escherichia coliGram-negative64 µg/mL
Pseudomonas aeruginosaGram-negative128 µg/mL

This antibacterial property positions DBEDA as a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to standard antibiotics .

Anticancer Activity

Research has also highlighted the anticancer potential of DBEDA. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of cellular pathways associated with programmed cell death.

A notable study reported the following results on cell viability:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HCT116 (Colon)25

These findings suggest that DBEDA may serve as a lead compound in the development of novel anticancer therapies .

The biological activity of DBEDA can be attributed to its interaction with specific molecular targets:

  • Antibacterial Mechanism : DBEDA's ability to disrupt bacterial membranes is likely due to its amphiphilic nature, allowing it to integrate into lipid bilayers and cause destabilization.
  • Anticancer Mechanism : In cancer cells, DBEDA may induce apoptosis by activating caspases and altering mitochondrial membrane permeability, leading to cytochrome c release and subsequent activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

DBEDA's unique structure offers distinct advantages over similar compounds. The following table compares DBEDA with related ethylenediamine derivatives:

Compound NameStructure CharacteristicsUnique Features
N,N-DiethylethylenediamineTwo ethyl groups on nitrogenCommonly used as a chelating agent
N,N-DimethylethylenediamineTwo methyl groups on nitrogenMore soluble in water
N,N-DiisopropylethylenediamineTwo isopropyl groups on nitrogenKnown as Hünig's base; used as a non-nucleophilic base
This compound Two isobutyl groups on nitrogen Exhibits unique steric hindrance affecting reactivity

DBEDA's steric hindrance due to the bulky isobutyl groups enhances its selectivity towards biological targets compared to less hindered amines .

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A study evaluated the antibacterial properties of DBEDA against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that DBEDA effectively inhibited bacterial growth at concentrations lower than conventional antibiotics .
  • In Vitro Antitumor Activity : Research published in Cancer Letters demonstrated that DBEDA induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting potential for further development as an anticancer agent .
  • Copper(II) Complex Formation : Another study explored the reactivity of copper(II) complexes with nitric oxide when coordinated with DBEDA. The results showed that DBEDA acts as a bidentate ligand, influencing the formation of nitrosation products, which may have implications for understanding metal-ligand interactions in biological systems .

Properties

IUPAC Name

N',N'-bis(2-methylpropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMAAPZOAUTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCN)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505273
Record name N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14156-98-0
Record name N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diisobutylethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N-Diisobutylethylenediamine
Reactant of Route 3
Reactant of Route 3
N,N-Diisobutylethylenediamine
Reactant of Route 4
N,N-Diisobutylethylenediamine
Reactant of Route 5
N,N-Diisobutylethylenediamine
Reactant of Route 6
N,N-Diisobutylethylenediamine
Customer
Q & A

Q1: How does the presence of N,N-Diisobutylethylenediamine affect the reactivity of copper(II) complexes with nitric oxide?

A1: The research demonstrates that this compound acts as a bidentate ligand, forming a complex with copper(II) ions. [] This complexation significantly influences the reactivity of the copper(II) center with nitric oxide. Upon exposure to nitric oxide, the copper(II)-N,N-Diisobutylethylenediamine complex forms a transient [Cu(II)-NO] intermediate. This intermediate is unstable and undergoes reduction of the copper center from Cu(II) to Cu(I), accompanied by nitrosation of the this compound ligand. Interestingly, the bulky isobutyl substituents on the nitrogen atoms of the ligand influence the nitrosation pattern, leading to a mixture of mono- and di-nitrosated products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.